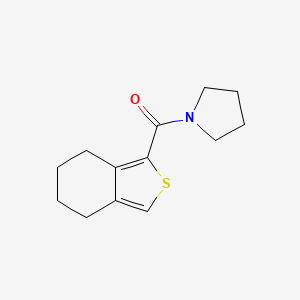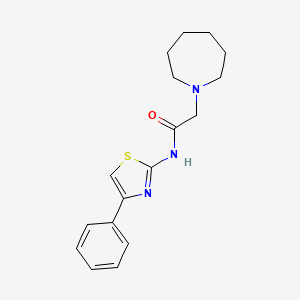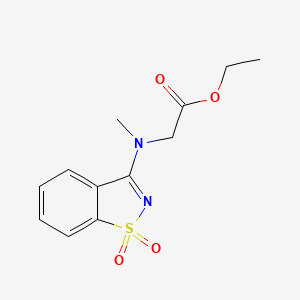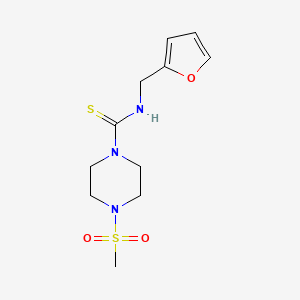
1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It has been studied as a potential therapeutic agent for various neurological and psychiatric disorders.
Mecanismo De Acción
1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has been shown to increase the release of serotonin and other neurotransmitters in the brain. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine also has a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine can induce changes in brain activity and behavior in animal models. It has been shown to increase locomotor activity, alter sensory perception, and induce hallucinations. 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine is a synthetic compound and may not accurately reflect the effects of endogenous neurotransmitters. Additionally, the effects of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine may be influenced by factors such as dosage, route of administration, and individual differences in metabolism.
Direcciones Futuras
There are several future directions for research on 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine. One area of interest is the potential therapeutic effects of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine on various neurological and psychiatric disorders. Another area of interest is the role of the sigma-1 receptor in the effects of 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine. Further research is also needed to determine the optimal dosage and route of administration for 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine, as well as its potential long-term effects on brain function and behavior.
In conclusion, 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine is a synthetic compound that has been studied for its potential therapeutic effects on various neurological and psychiatric disorders. It acts as a partial agonist at the 5-HT2A receptor and has been shown to have anxiolytic and antidepressant effects in animal models. While 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine has potential as a tool for studying the role of the 5-HT2A receptor in the brain, further research is needed to determine its safety and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis method for 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine involves several steps. The first step is the synthesis of 2-aminothiophenol, which is then reacted with ethyl acetoacetate to form 2-(2-oxoethyl)thiophene. This intermediate is then reacted with 1,4-dibromobutane to form 2-(2-bromobutyl)thiophene. The final step involves the reaction of 2-(2-bromobutyl)thiophene with pyrrolidine and sodium hydride to form 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine.
Aplicaciones Científicas De Investigación
1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine has been studied for its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. Studies have also suggested that 1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)pyrrolidine may have potential as a tool for studying the role of the 5-HT2A receptor in the brain.
Propiedades
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(14-7-3-4-8-14)12-11-6-2-1-5-10(11)9-16-12/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCSAIVAVYSPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(SC=C2C1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-ethoxy-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B5817953.png)

![4-iodo-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817958.png)



![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5817975.png)
![2-{[benzyl(methyl)amino]methyl}phenol](/img/structure/B5817982.png)
![7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5817992.png)
![ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5817994.png)


![4-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5818019.png)
